

# A Technical Guide to Non-2-yn-1-ol: Structure, Properties, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Non-2-yn-1-ol

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## Abstract

**Non-2-yn-1-ol** is a nine-carbon propargylic alcohol featuring a terminal hydroxyl group and an internal alkyne. This bifunctional structure makes it a valuable intermediate in organic synthesis, lending itself to a variety of chemical transformations. This document provides a comprehensive overview of **Non-2-yn-1-ol**, detailing its IUPAC nomenclature, chemical structure, physicochemical properties, and spectral characteristics. Furthermore, it outlines a representative experimental protocol for its synthesis and discusses its applications and reactivity, particularly for professionals in chemical research and drug development.

## IUPAC Nomenclature and Chemical Structure

The formal name **Non-2-yn-1-ol** is derived according to the International Union of Pure and Applied Chemistry (IUPAC) standards for organic nomenclature. The naming logic is as follows:

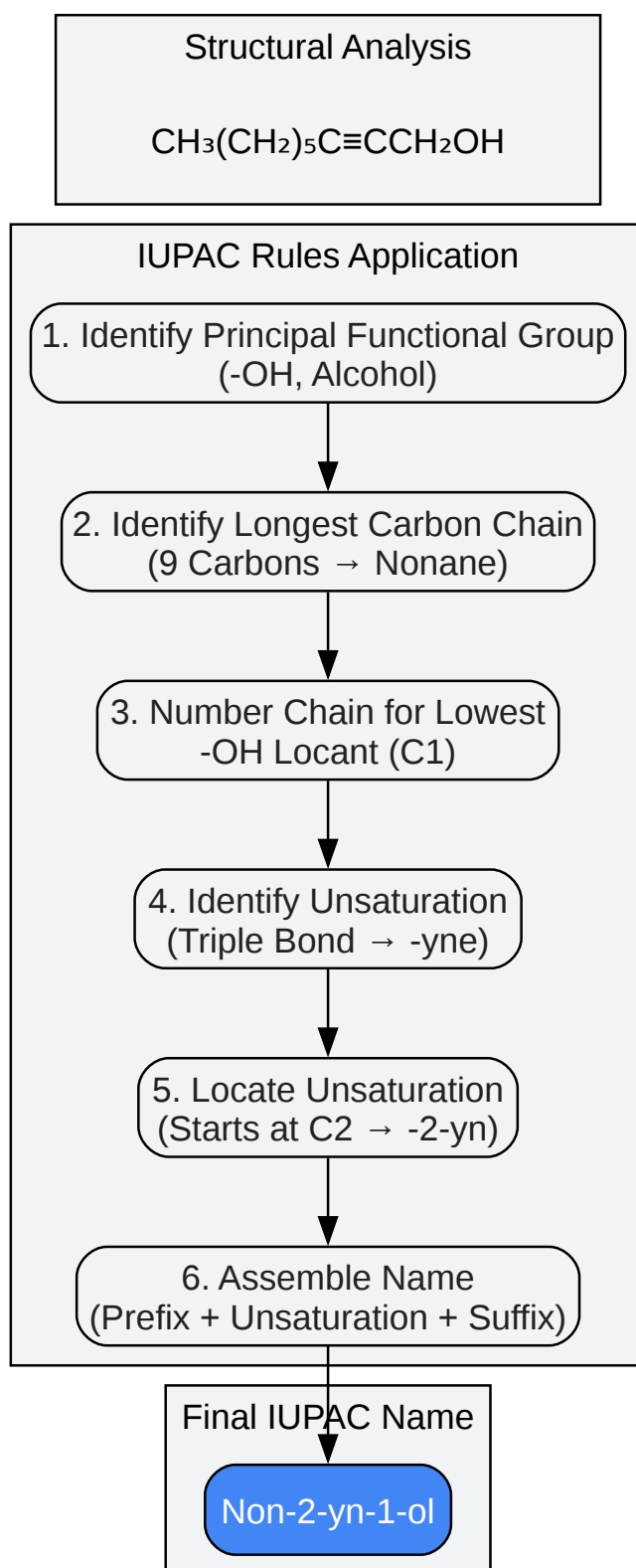
- **Parent Chain:** The longest carbon chain containing the principal functional group (the alcohol) is identified. In this case, it is a nine-carbon chain, indicated by the prefix "Non-".
- **Principal Functional Group:** The hydroxyl (-OH) group is the highest priority functional group present, giving the suffix "-1-ol", which signifies its location on the first carbon.

- **Unsaturation:** A carbon-carbon triple bond (an alkyne) is present. Its position is indicated by the infix "-2-yn-", showing that the triple bond starts at the second carbon.

When combined, the name becomes **Non-2-yn-1-ol**.<sup>[1][2]</sup> The alternative name, 2-Nonyn-1-ol, is also commonly used and recognized.<sup>[3][4][5][6]</sup>

**Chemical Structure:** The molecule consists of a nine-carbon chain with a hydroxyl group at position C1 and a triple bond between C2 and C3.

- **Molecular Formula:** C<sub>9</sub>H<sub>16</sub>O<sup>[1][2][3]</sup>
- **SMILES:** CCCCCC#CCO<sup>[2][6]</sup>
- **InChI Key:** XERDOEKKHDALKJ-UHFFFAOYSA-N<sup>[1][2][4]</sup>



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Caption: Logical workflow for deriving the IUPAC name **Non-2-yn-1-ol**.

## Physicochemical and Spectral Properties

**Non-2-yn-1-ol** is a colorless to light yellow liquid under standard conditions.<sup>[3][7]</sup> It is not miscible in water but shows solubility in organic solvents like chloroform and methanol.<sup>[3][6]</sup> Key identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Non-2-yn-1-ol**

Identifier	Value	Reference
IUPAC Name	non-2-yn-1-ol	[2]
CAS Number	5921-73-3	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O	[2][3][6]
InChI Key	XERDOEKKHDALKJ-UHFFFAOYSA-N	[1][2][4]
Canonical SMILES	CCCCCCC#CCO	[2][6]
EC Number	227-646-8	[2]

Table 2: Physicochemical Properties of **Non-2-yn-1-ol**

Property	Value	Reference
Molecular Weight	140.22 g/mol	[2][3][4]
Appearance	Colorless to light yellow liquid	[3]
Melting Point	-16 °C (lit.)	[3]
Boiling Point	109-111 °C @ 11 mmHg	[3][6]
Density	0.873 g/cm <sup>3</sup>	[3][6]
Refractive Index (n <sup>20</sup> /D)	1.4560	[3][6]
pKa	13.20 ± 0.10 (Predicted)	[3]
Water Solubility	Not miscible	[3][6]

Spectral Data Summary: Comprehensive spectral data are available for **Non-2-yn-1-ol**, which are critical for its identification and characterization in experimental settings.

- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band around  $3300\text{--}3400\text{ cm}^{-1}$  corresponding to the O-H stretch of the alcohol group and a sharp, weak absorption around  $2200\text{--}2260\text{ cm}^{-1}$  for the internal  $\text{C}\equiv\text{C}$  triple bond stretch.[\[1\]](#)[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra provide detailed structural confirmation. Key  $^1\text{H}$  NMR signals include a triplet for the terminal methyl group, multiplets for the alkyl chain, and a characteristic signal for the methylene protons adjacent to the hydroxyl group ( $-\text{CH}_2\text{OH}$ ).[\[2\]](#)
- Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns useful for confirming the molecular weight and structure.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Reactivity and Applications

As a propargylic alcohol, **Non-2-yn-1-ol** is a versatile synthetic intermediate.[\[3\]](#)[\[6\]](#) Its reactivity is dominated by the two functional groups:

- Alcohol Group: The primary alcohol can be oxidized to form an aldehyde or carboxylic acid, or it can undergo esterification and etherification reactions.
- Alkyne Group: The triple bond can participate in various addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), cycloadditions, and coupling reactions (e.g., Sonogashira coupling). Nucleophilic addition to the alkyne is also a possible transformation pathway.[\[7\]](#)

Its bifunctional nature makes it a useful building block for synthesizing more complex molecules, including natural products, pharmaceuticals, and specialty materials. Research has also suggested potential antimicrobial and antifungal properties for **Non-2-yn-1-ol**, indicating its potential utility in drug development studies.[\[7\]](#)

## Experimental Protocols: Synthesis of Non-2-yn-1-ol

Several synthetic routes can produce **Non-2-yn-1-ol**, including the alkylation of propargyl alcohol or the hydroboration-oxidation of 1-octyne.[7] A common and reliable method involves the nucleophilic attack of a metalated alkyne on an epoxide. The following is a representative protocol for the synthesis via the alkylation of the lithium salt of propargyl alcohol with 1-bromohexane.

Objective: To synthesize **Non-2-yn-1-ol** from propargyl alcohol and 1-bromohexane.

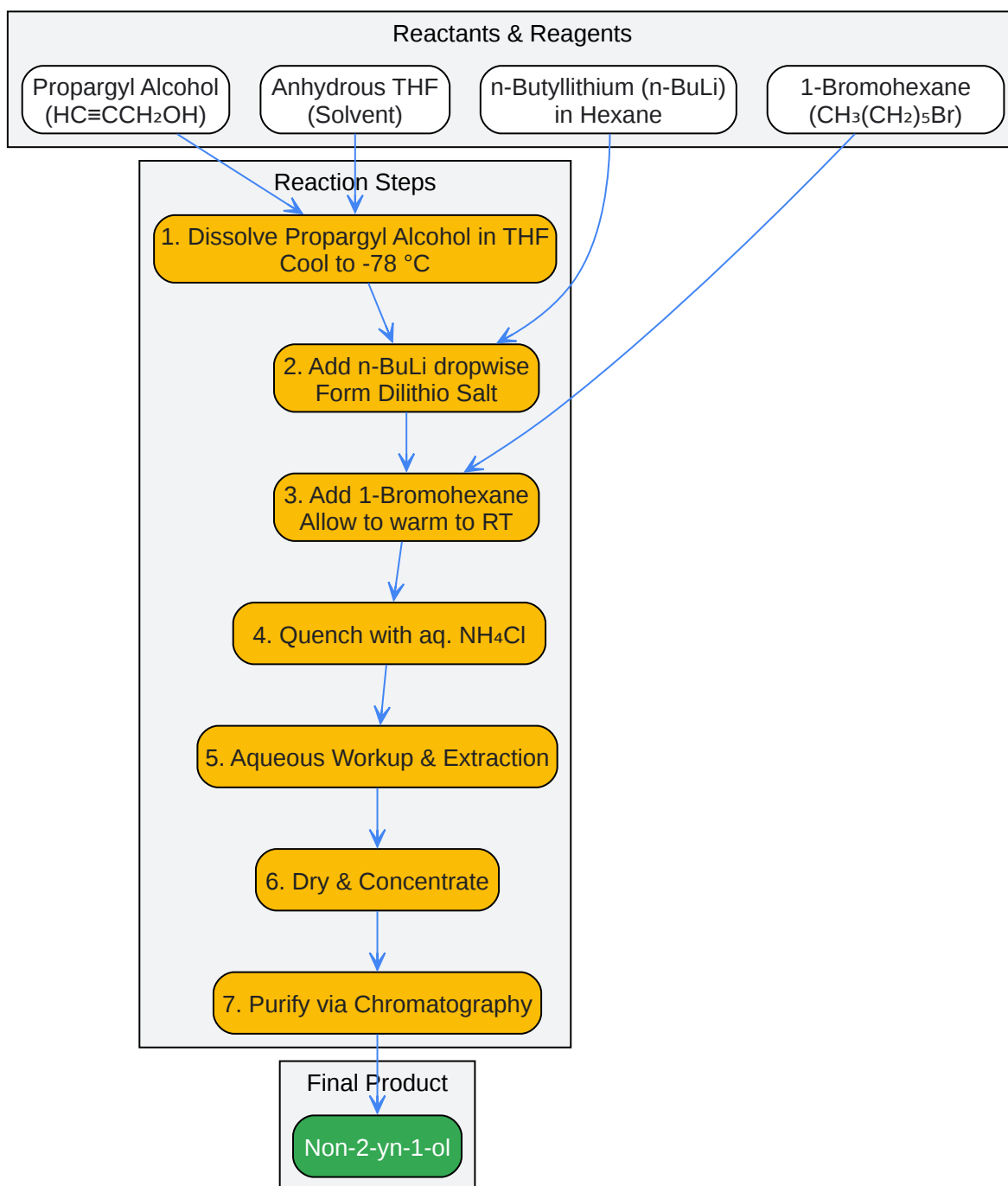
Materials:

- Propargyl alcohol (1.0 equiv)
- n-Butyllithium (n-BuLi) in hexanes (2.1 equiv)
- 1-Bromohexane (1.05 equiv)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF and propargyl alcohol. The solution is cooled to -78 °C using a dry ice/acetone bath.
- Deprotonation: n-Butyllithium (2.1 equiv) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The double deprotonation (of both the hydroxyl and terminal alkyne protons) results in a dilithio salt. The mixture is stirred at this temperature for 1 hour.
- Alkylation: A solution of 1-bromohexane (1.05 equiv) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.

- Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution at 0 °C.
- Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.
- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield pure **Non-2-yn-1-ol**.



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Caption: Representative workflow for the synthesis of **Non-2-yn-1-ol**.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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